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Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl ester group, a chloromethyl group, and an indole core structure. Indole derivatives, including this compound, are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The indole framework is known for its role in various natural products and pharmacologically active compounds, making tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate a compound of interest in drug design and synthesis.
The mechanism of action for tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with biological targets. The chloromethyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. Additionally, the indole core can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound's binding affinity and specificity.
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate exhibits various biological activities attributed to its structural components. Indole derivatives are known for their potential anticancer, antimicrobial, and antiviral properties. The specific biological effects depend on the molecular targets within biological systems, which may include enzymes or receptors involved in critical signaling pathways .
The synthesis of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate typically follows these steps:
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate has potential applications in:
Interaction studies involving tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate focus on its binding affinity to various biological targets. These studies often employ techniques like surface plasmon resonance or enzyme inhibition assays to evaluate how effectively the compound interacts with specific enzymes or receptors relevant to disease mechanisms.
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate shares structural similarities with several other compounds in the indole family. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 5-(chloromethyl)-1H-indole-1-carboxylate | Structure | Contains a chloromethyl group at the 5-position; used in similar synthetic routes but differs in biological activity. |
| Tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | Structure | Features a keto group; exhibits distinct biochemical properties and applications in cancer research. |
| (S)-tert-butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate | Structure | Contains a hydroxymethyl group; demonstrates different pharmacological profiles compared to tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate. |
These comparisons illustrate that while similar compounds share certain structural features, they often differ significantly in their biological activities and applications.
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate represents a significant member of the indole carboxylate family, characterized by its unique structural features that combine an indole core with specific functional groups [2]. The compound possesses the molecular formula C14H16ClNO2 and exhibits a molecular weight of 265.74 grams per mole [2] [14]. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate, reflecting its systematic nomenclature based on the indole backbone substitution pattern [14].
The Chemical Abstracts Service registry number 1034022-44-0 uniquely identifies this compound in chemical databases and literature [2] [14]. The molecular structure features a tert-butyl ester group attached to the nitrogen atom of the indole ring through a carboxylate linkage, while a chloromethyl group is positioned at the 4-position of the indole ring system [2]. This specific substitution pattern creates distinct steric and electronic properties that influence the compound's reactivity and potential applications .
The compound's International Chemical Identifier key is LIUWGEGLMWFGNE-UHFFFAOYSA-N, providing a standardized representation for computational chemistry applications [2] [14]. The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2CCl describes the molecular connectivity and serves as a compact representation for database searches and molecular modeling studies [14].
The physicochemical properties of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate have been computationally determined and experimentally characterized where available [2]. The compound exhibits an XLogP3-AA value of 3.7, indicating significant lipophilicity that influences its membrane permeability and biological distribution characteristics [2]. This lipophilic nature is primarily attributed to the tert-butyl group and the aromatic indole system, which contribute to enhanced hydrophobic interactions .
Hydrogen bonding characteristics play a crucial role in determining the compound's intermolecular interactions and solubility properties [2]. The molecule contains zero hydrogen bond donors and two hydrogen bond acceptors, reflecting the absence of readily ionizable hydrogen atoms and the presence of oxygen atoms in the carboxylate functionality that can participate in hydrogen bonding as acceptors [2]. The rotatable bond count of three indicates moderate molecular flexibility, primarily originating from the tert-butyl carboxylate moiety [2].
The exact mass has been precisely determined as 265.0869564 Daltons through high-resolution mass spectrometry techniques [2]. This value provides essential information for analytical identification and purity assessment of the compound in research applications [26]. The molecular complexity and three-dimensional structure contribute to specific physical properties that distinguish this compound from related indole derivatives [22].
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 265.74 g/mol | Computational |
| XLogP3-AA | 3.7 | Computational |
| Hydrogen Bond Donors | 0 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
| Rotatable Bonds | 3 | Computational |
| Exact Mass | 265.0869564 Da | Mass Spectrometry |
Nuclear magnetic resonance spectroscopy provides detailed structural information for tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate through characteristic signal patterns [11] [25]. Proton nuclear magnetic resonance spectroscopy reveals distinctive resonances corresponding to the various proton environments within the molecule [11]. The tert-butyl group typically appears as a singlet around 1.67 parts per million, representing the nine equivalent methyl protons [11] [25].
The indole aromatic protons exhibit characteristic chemical shifts in the aromatic region, with the indole nitrogen-bound proton appearing as a distinctive downfield signal [11] [25]. The chloromethyl group protons generate a characteristic singlet due to the deshielding effect of the chlorine atom and the aromatic ring system [25]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxylate group appearing in the typical ester region around 150-170 parts per million [11] [25].
The aromatic carbon atoms of the indole ring system exhibit distinct chemical shifts that allow for complete structural assignment [25]. The tert-butyl carbon atoms appear as characteristic signals, with the quaternary carbon typically observed around 80-85 parts per million and the methyl carbons around 28 parts per million [25]. These spectroscopic patterns enable unambiguous identification and purity assessment of the compound [24].
Mass spectrometry analysis of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate reveals characteristic fragmentation patterns that provide structural information and analytical confirmation [2] [26]. The molecular ion peak appears at mass-to-charge ratio 265, corresponding to the intact molecular structure [2]. Characteristic fragmentation involves loss of the tert-butyl group, generating fragment ions that are diagnostic for the indole carboxylate structure [26].
The chloromethyl substituent influences the fragmentation pattern, with characteristic losses involving the chlorine atom and methyl group [26]. Electron ionization mass spectrometry typically shows base peaks corresponding to stable indole-containing fragments, while electrospray ionization provides excellent molecular ion stability for accurate mass determination [26]. These mass spectrometric characteristics enable reliable identification of the compound in complex mixtures and assessment of synthetic purity [26].
Tandem mass spectrometry experiments reveal detailed fragmentation pathways that confirm the structural connectivity and substitution pattern [26]. The fragmentation behavior is consistent with established patterns for indole carboxylate derivatives, providing additional structural confirmation [26]. High-resolution mass spectrometry enables precise molecular formula determination and differentiation from closely related structural isomers [26].
Infrared spectroscopy provides valuable functional group identification for tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate through characteristic vibrational frequencies [24] [25]. The carbonyl stretch of the carboxylate ester appears as a strong absorption around 1730 wavenumbers, consistent with the tert-butyl ester functionality [25]. The indole ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region [24] [25].
The tert-butyl group contributes distinctive carbon-hydrogen stretching vibrations around 2970-2980 wavenumbers, appearing as medium to strong intensity absorptions [25]. The chloromethyl group generates characteristic carbon-chlorine stretching vibrations, typically observed in the 600-800 wavenumber region [25]. These infrared spectroscopic features enable rapid functional group identification and compound characterization [24].
The aromatic carbon-hydrogen bending vibrations and out-of-plane deformation modes provide additional structural information characteristic of the indole ring system [25]. The combination of these infrared spectroscopic features creates a unique fingerprint for the compound that aids in identification and purity assessment [24] [25]. The spectroscopic data correlates well with computational predictions for this structural class [25].
Ultraviolet-visible spectroscopy of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate reveals characteristic electronic transitions associated with the indole chromophore [19]. The indole ring system exhibits typical absorption maxima around 280 nanometers, corresponding to π-π* electronic transitions within the aromatic system [19]. The substitution pattern, particularly the chloromethyl group at the 4-position, influences the electronic properties and may cause subtle shifts in the absorption wavelengths [19].
The carboxylate functionality contributes additional electronic transitions, particularly n-π* transitions associated with the carbonyl group [19]. The overall ultraviolet-visible spectrum provides information about the electronic structure and conjugation within the molecule [19]. These spectroscopic properties are relevant for photochemical studies and analytical detection methods [19].
The extinction coefficients and spectroscopic parameters enable quantitative analysis and concentration determination in solution [19]. The ultraviolet-visible spectroscopic characteristics are consistent with related indole carboxylate derivatives and provide additional confirmation of the structural assignment [19]. The spectroscopic data supports the electronic structure predictions based on computational chemistry calculations [19].
The chemical reactivity of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate is primarily dictated by the presence of the electrophilic chloromethyl group and the protected indole nitrogen . The chloromethyl functionality serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of various nucleophiles at the 4-position of the indole ring . Common nucleophiles that react readily with this electrophilic center include amines, thiols, and alcohols, providing access to diverse indole derivatives with modified biological and chemical properties .
The tert-butyl carboxylate protecting group provides stability to the indole nitrogen during synthetic transformations while remaining removable under acidic conditions [13] [21]. This dual functionality makes the compound particularly valuable as a synthetic intermediate in the preparation of bioactive indole derivatives [13] . The protecting group strategy enables selective functionalization at other positions of the indole ring without interference from the nitrogen atom [21].
Substitution reactions typically proceed under mild conditions in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures . The reaction kinetics and product distributions depend on the nature of the nucleophile and reaction conditions employed . These synthetic transformations have been successfully applied in medicinal chemistry programs targeting various biological pathways [19].
The compound serves as a key intermediate in the synthesis of more complex indole-containing natural products and pharmaceutical compounds [19]. The strategic placement of the chloromethyl group enables regioselective functionalization that would be difficult to achieve through alternative synthetic approaches [20]. These synthetic applications demonstrate the utility of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate in modern organic synthesis and drug discovery programs [19].
| Reaction Type | Typical Conditions | Products | Applications |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 60-80°C | Amino, thio, oxy derivatives | Drug synthesis |
| Deprotection | TFA, RT | Free indole derivatives | Final product formation |
| Coupling Reactions | Pd catalysis | Extended aromatic systems | Material science |
| Oxidation | Various oxidants | Aldehyde/acid derivatives | Functional group transformation |
The structural characterization of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate reveals a complex molecular architecture that combines several key structural elements within a single framework [1]. The compound possesses a molecular formula of C₁₄H₁₆ClNO₂ and a molecular weight of 265.73 g/mol, with the Chemical Abstracts Service registry number 1034022-44-0 [1]. The canonical SMILES representation CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CCl provides a systematic description of the molecular connectivity, while the InChI key LIUWGEGLMWFGNE-UHFFFAOYSA-N serves as a unique molecular identifier [1].
The indole ring system forms the central structural motif, consisting of a fused benzene and pyrrole ring arrangement that provides both aromatic stability and reactive sites for chemical modification [4]. The 4-position substitution with the chloromethyl group creates a distinctive regioisomer that differs significantly from other positional isomers in terms of reactivity and synthetic utility [7]. This specific substitution pattern influences the electronic distribution within the indole system and affects the compound's overall chemical behavior [4].
The tert-butyl carboxylate group attached to the indole nitrogen introduces significant steric bulk while simultaneously providing protection for the carboxylic acid functionality [6]. This protecting group strategy is particularly valuable in multi-step synthetic sequences where the carboxylic acid must be temporarily masked to prevent unwanted side reactions [6]. The bulky tert-butyl group also influences the overall molecular conformation and may affect intermolecular interactions in both solid and solution phases [8].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClNO₂ | [1] |
| Molecular Weight | 265.73 g/mol | [1] |
| CAS Registry Number | 1034022-44-0 | [1] |
| InChI Key | LIUWGEGLMWFGNE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CCl | [1] |
| Heavy Atom Count | 18 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
The molecular properties of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate reflect the compound's structural complexity and functional group diversity [1]. The molecule contains 18 heavy atoms distributed across the indole ring system, chloromethyl substituent, and tert-butyl carboxylate moiety [1]. The absence of hydrogen bond donors reflects the protection of the nitrogen atom with the carboxylate group, while the presence of two hydrogen bond acceptors corresponds to the carbonyl oxygen atoms within the carboxylate functionality [1].
The compound exhibits three rotatable bonds, which contribute to its conformational flexibility despite the rigid indole core structure [1]. This rotational freedom primarily involves the tert-butyl carboxylate group and the chloromethyl substituent, allowing for various conformational arrangements that may influence the compound's reactivity and intermolecular interactions [9]. The molecular topology combines aromatic rigidity with aliphatic flexibility, creating a versatile structural platform for chemical transformations [4].
The electronic properties of the compound are influenced by the electron-withdrawing nature of both the chloromethyl group and the carboxylate moiety [9]. The chlorine atom's electronegativity creates a partial positive charge on the adjacent carbon atom, enhancing its electrophilic character and facilitating nucleophilic substitution reactions [7]. The indole ring system maintains its characteristic electron-rich nature, particularly at the 3-position, which remains available for electrophilic aromatic substitution reactions [5] [4].
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate exists as a solid under standard ambient conditions, typical of indole derivatives with similar molecular weights and structural complexity [9] [10]. The compound exhibits the characteristic white to off-white coloration commonly observed in substituted indole derivatives, indicating the absence of extended conjugation systems that would otherwise impart significant coloration [9]. The solid-state properties are influenced by intermolecular interactions, including van der Waals forces and potential π-π stacking interactions between indole ring systems [11].
The compound demonstrates limited solubility in water due to its predominantly hydrophobic character, a property shared with most indole derivatives [9] [10]. The presence of the bulky tert-butyl group and the aromatic indole system contributes to the compound's hydrophobic nature, resulting in poor aqueous solubility [9]. However, the compound exhibits good solubility in polar organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide, which are commonly employed in synthetic applications [9] [10].
Storage stability represents a critical consideration for this compound, as both the chloromethyl group and the tert-butyl carboxylate moiety may be susceptible to hydrolysis under certain conditions [6]. Proper storage in dry conditions at reduced temperatures helps maintain compound integrity and prevents unwanted decomposition reactions [10]. The compound should be protected from moisture and extreme pH conditions that could promote hydrolysis of either the chloromethyl group or the carboxylate protecting group [6].
Table 2: Physical Properties
| Property | Description | Notes |
|---|---|---|
| Physical State | Solid | Typical for indole derivatives |
| Color | White to off-white | Based on structural analogs |
| Solubility in Water | Sparingly soluble | Due to hydrophobic nature |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane, DMSO | High solubility in polar aprotic solvents |
| Storage Conditions | Store in dry conditions at 2-8°C | Prevent moisture exposure |
| Stability | Stable under normal conditions | Avoid strong acids and bases |
The chemical reactivity of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate is characterized by multiple reactive sites that enable diverse synthetic transformations [5]. The chloromethyl group serves as the primary electrophilic center, readily participating in nucleophilic substitution reactions through an SN2 mechanism [7]. This reactivity is enhanced by the electron-withdrawing effect of the chlorine atom and the aromatic ring system, which stabilizes the transition state during nucleophilic attack [7] [12].
The indole ring system maintains its characteristic reactivity toward electrophilic aromatic substitution, with the 3-position being the most activated site for such reactions [5] [4]. Despite the presence of the electron-withdrawing carboxylate group on the nitrogen atom, the indole ring retains significant electron density that enables reactions with various electrophiles [4]. The regioselectivity of electrophilic substitution at the 3-position is maintained due to the stability of the resulting intermediate cation [5] [13].
The tert-butyl carboxylate protecting group exhibits acid-labile properties that allow for selective removal under controlled conditions [6]. Treatment with trifluoroacetic acid or hydrochloric acid in organic solvents leads to cleavage of the tert-butyl group, generating the corresponding carboxylic acid derivative [6] [8]. This deprotection reaction proceeds through a carbocation mechanism, with the tert-butyl cation being particularly stable due to its tertiary nature [6].
The chemical behavior of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate in various reaction environments demonstrates the compound's versatility as a synthetic intermediate [5]. In the presence of nucleophiles such as amines, thiols, or alcohols, the chloromethyl group undergoes displacement reactions that introduce new functional groups at the 4-position of the indole ring [7]. These reactions typically proceed under mild conditions and provide access to a wide range of 4-substituted indole derivatives [7] [12].
The compound's behavior toward oxidizing agents reflects the electron-rich nature of the indole system, which can undergo oxidation at various positions depending on the reaction conditions [4] [9]. Mild oxidation may occur at the indole nitrogen or at the 3-position, while more vigorous conditions can lead to ring opening or degradation [9]. The chloromethyl group may also participate in oxidation reactions, potentially forming aldehydes or carboxylic acids under appropriate conditions [4].
Base-catalyzed reactions involving tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate may proceed through different pathways depending on the strength and nature of the base [5]. Weak bases may facilitate nucleophilic substitution at the chloromethyl group, while stronger bases could potentially deprotonate the indole ring or promote elimination reactions [5] [4]. The tert-butyl carboxylate group generally remains stable under basic conditions, unlike its behavior in acidic media [6].
Table 3: Chemical Reactivity Profile
| Functional Group | Reactivity Type | Reaction Conditions | Applications |
|---|---|---|---|
| Chloromethyl Group | Nucleophilic Substitution | SN2 mechanism with nucleophiles | Cross-coupling reactions |
| Indole Ring | Electrophilic Substitution | Preferentially at C-3 position | Functionalization reactions |
| Tert-butyl Carboxylate | Protecting Group | Acid-labile deprotection | Synthetic intermediate |
| Nitrogen Heterocycle | Aromatic Character | π-π stacking interactions | Molecular recognition |
Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate serves as a valuable synthetic intermediate in the preparation of complex indole derivatives with potential pharmaceutical applications [2] [3]. The compound's design incorporates multiple reactive sites that can be selectively functionalized to create diverse molecular architectures [5]. The chloromethyl group provides a convenient handle for introducing various substituents through nucleophilic substitution reactions, while the protected carboxylate group maintains the option for subsequent deprotection and further functionalization [6] [7].
The synthetic utility of this compound extends to the preparation of indole-based drug candidates, where the 4-position substitution provides access to regioisomers that may exhibit unique biological activities [2] [3]. The indole scaffold has been extensively investigated in medicinal chemistry due to its presence in numerous natural products and its ability to interact with various biological targets [2] [15]. The specific substitution pattern in tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate allows for the development of structure-activity relationships that can guide the design of more potent and selective compounds [2].
Cross-coupling reactions represent another important application of this compound, where the chloromethyl group can participate in palladium-catalyzed reactions to form carbon-carbon bonds [7]. These reactions enable the introduction of aryl, vinyl, or alkyl substituents at the 4-position, significantly expanding the chemical space accessible from this starting material [7] [12]. The compatibility of the tert-butyl carboxylate group with cross-coupling conditions makes this compound particularly attractive for multi-step synthetic sequences [6].
The research applications of tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate span multiple areas of chemical investigation, including methodology development, structure-activity relationship studies, and materials science research [16] [5] [11]. In synthetic methodology research, this compound serves as a model substrate for investigating new synthetic transformations and reaction conditions [5] [17]. The presence of multiple functional groups allows researchers to study selectivity issues and develop methods for controlling regioselectivity in complex molecular systems [5].
Structure-activity relationship studies in medicinal chemistry benefit from the availability of this compound as a key intermediate for preparing analogs with systematic structural variations [2] [3]. The ability to modify the chloromethyl group while maintaining the indole core structure enables researchers to investigate the impact of different substituents on biological activity [2]. These studies contribute to the understanding of how molecular structure influences pharmacological properties and help guide the design of improved drug candidates [2] [15].
Materials science applications of indole derivatives have gained increasing attention due to their unique electronic and optical properties [11]. Tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate can serve as a building block for the synthesis of organic electronic materials, including organic photoactuators and light-responsive systems [11]. The indole ring system's electronic properties, combined with the functionality provided by the chloromethyl and carboxylate groups, create opportunities for developing materials with tailored properties [11].
The mechanistic aspects of reactions involving tert-butyl 4-(chloromethyl)-1H-indole-1-carboxylate provide insights into the fundamental chemical processes that govern its synthetic utility [5] [13]. Nucleophilic substitution reactions at the chloromethyl group typically proceed through an SN2 mechanism, with the rate and outcome depending on the nature of the nucleophile and the reaction conditions [7]. The aromatic ring system provides some stabilization for the transition state, but the primary driving force is the strength of the nucleophile and the leaving group ability of chloride [7].
Electrophilic aromatic substitution reactions on the indole ring follow established mechanisms for electron-rich aromatic systems [5] [13]. The initial formation of a sigma complex at the 3-position is favored due to the ability to maintain the aromatic character of the benzene ring while forming the cationic intermediate [5] [13]. The electron-withdrawing effect of the N-carboxylate group modulates the reactivity compared to unsubstituted indole, but the fundamental mechanistic pathway remains unchanged [4].
The deprotection mechanism for the tert-butyl carboxylate group involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation [6] [8]. The stability of the tertiary carbocation makes this process favorable under acidic conditions, while the resulting carboxylic acid can undergo further transformations as needed [6]. Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting the outcomes of synthetic sequences involving this compound [6] [8].
Table 4: Synthetic Applications
| Application Category | Specific Use | Advantages | Literature Examples |
|---|---|---|---|
| Pharmaceutical Synthesis | Drug intermediate synthesis | Protected carboxylic acid functionality | Indole-based pharmaceuticals [2] [3] |
| Organic Chemistry Research | Heterocycle functionalization | Selective reactivity at chloromethyl position | Synthetic methodology studies [16] [5] |
| Medicinal Chemistry | Bioactive compound development | Indole scaffold bioactivity | Structure-activity relationships [2] |
| Materials Science | Organic electronic materials | Electronic properties of indole core | Organic photoactuators [11] |